(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Overview
Description
(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a complex organic compound with a molecular formula of C21H15Cl2N3O2 and a molecular weight of 412.27 g/mol. This compound is characterized by its intricate structure, which includes a fluoren-9-yl group, a dichloro-pyrrolopyrimidine core, and a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring. Subsequent chlorination steps introduce the chlorine atoms at the 2 and 4 positions of the pyrrolopyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolopyrimidines.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the interactions of pyrrolopyrimidine derivatives with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolopyrimidine core is known to bind to various enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
2,4-Dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate: This compound lacks the fluoren-9-yl group, making it less complex.
9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate: This compound has a similar structure but with different substituents on the pyrrolopyrimidine core.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2/c22-19-16-9-26(10-18(16)24-20(23)25-19)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHGOSCKKDVTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590486 | |
Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903129-86-2 | |
Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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